molecular formula C24H20N2O4 B271054 N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271054
M. Wt: 400.4 g/mol
InChI Key: KCVPRHJPNHANBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DBFMO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. DBFMO is a pyrrolidine-based molecule that has been reported to exhibit anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been proposed that N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its anti-inflammatory and anticancer effects by modulating various signaling pathways. N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the production of pro-inflammatory cytokines and cell survival, respectively.
Biochemical and Physiological Effects:
N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit anti-inflammatory and anticancer effects in vitro. However, its biochemical and physiological effects in vivo are not fully understood. Further studies are required to investigate the pharmacokinetics and pharmacodynamics of N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in animal models and humans.

Advantages and Limitations for Lab Experiments

N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that can be easily synthesized in the laboratory. It has been reported to exhibit anti-inflammatory and anticancer properties, which make it a potential candidate for biomedical research. However, its limitations include the lack of in vivo studies and the need for further optimization of its chemical structure to improve its pharmacological properties.

Future Directions

There are several future directions for the research on N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. Firstly, further studies are required to investigate the pharmacokinetics and pharmacodynamics of N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in animal models and humans. Secondly, the optimization of its chemical structure may improve its pharmacological properties. Thirdly, the development of N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide derivatives with improved efficacy and safety profiles may lead to the discovery of novel anti-inflammatory and anticancer drugs. Lastly, the investigation of the mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may provide insights into the signaling pathways involved in inflammation and cancer.
Conclusion:
In conclusion, N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has shown promise as a potential anti-inflammatory and anticancer agent, but further studies are required to investigate its pharmacological properties and mechanism of action.

Synthesis Methods

The synthesis of N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of dibenzo[b,d]furan-3-carbaldehyde and 2-methoxyphenylacetic acid with pyrrolidine-3-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The product is purified by column chromatography to obtain N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide as a white solid.

Scientific Research Applications

N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to exhibit anti-inflammatory and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and upregulating the expression of pro-apoptotic proteins such as Bcl-2-associated X protein (Bax).

properties

Product Name

N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

N-dibenzofuran-3-yl-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H20N2O4/c1-29-21-9-5-3-7-19(21)26-14-15(12-23(26)27)24(28)25-16-10-11-18-17-6-2-4-8-20(17)30-22(18)13-16/h2-11,13,15H,12,14H2,1H3,(H,25,28)

InChI Key

KCVPRHJPNHANBK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

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